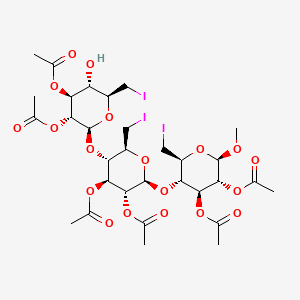![molecular formula C34H34O5S B8199077 p-Tolyl 2-O,3-O-dibenzyl-4-O,6-O-[(R)-benzylidene]-1-thio-beta-D-glucopyranoside](/img/structure/B8199077.png)
p-Tolyl 2-O,3-O-dibenzyl-4-O,6-O-[(R)-benzylidene]-1-thio-beta-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Tolyl 2-O,3-O-dibenzyl-4-O,6-O-[®-benzylidene]-1-thio-beta-D-glucopyranoside: is a complex organic compound that belongs to the class of thioglycosides. These compounds are characterized by the presence of a sulfur atom replacing the oxygen atom in the glycosidic bond. This particular compound is notable for its multiple benzyl protecting groups and a benzylidene acetal, which are commonly used in synthetic organic chemistry to protect hydroxyl groups during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p-Tolyl 2-O,3-O-dibenzyl-4-O,6-O-[®-benzylidene]-1-thio-beta-D-glucopyranoside typically involves several steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the glucopyranoside are protected using benzyl groups through benzylation reactions. This is usually achieved by reacting the glucopyranoside with benzyl chloride in the presence of a base such as sodium hydride.
Formation of Benzylidene Acetal: The 4-O and 6-O positions are protected by forming a benzylidene acetal. This is done by reacting the partially protected glucopyranoside with benzaldehyde in the presence of an acid catalyst.
Introduction of the Thiol Group: The thiol group is introduced by reacting the protected glucopyranoside with p-tolyl thiol in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry could enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization would be employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzylidene acetal, converting it back to the diol.
Substitution: The benzyl protecting groups can be removed through hydrogenolysis, where hydrogen gas and a palladium catalyst are used.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction.
Substitution: Hydrogen gas (H2) and palladium on carbon (Pd/C) are commonly used for hydrogenolysis.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Diols.
Substitution: Deprotected glucopyranoside.
Applications De Recherche Scientifique
Chemistry
Protecting Group Chemistry: The compound is used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Glycosylation Reactions: It serves as a glycosyl donor in the synthesis of oligosaccharides and glycoconjugates.
Biology
Enzyme Studies: Used in studies involving glycosidase enzymes to understand their mechanism of action and substrate specificity.
Medicine
Drug Development:
Industry
Material Science: Used in the synthesis of glycopolymers and other materials with specific properties.
Mécanisme D'action
The mechanism by which p-Tolyl 2-O,3-O-dibenzyl-4-O,6-O-[®-benzylidene]-1-thio-beta-D-glucopyranoside exerts its effects involves the interaction of its thioglycosidic bond with glycosidase enzymes. The sulfur atom in the glycosidic bond makes it more resistant to hydrolysis compared to oxygen, allowing it to act as a competitive inhibitor of glycosidases. This inhibition can be used to study enzyme kinetics and develop enzyme inhibitors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- p-Tolyl 2-O,3-O-dibenzyl-4-O,6-O-[®-benzylidene]-1-thio-alpha-D-glucopyranoside
- p-Tolyl 2-O,3-O-dibenzyl-4-O,6-O-[®-benzylidene]-1-thio-beta-D-mannopyranoside
Uniqueness
The uniqueness of p-Tolyl 2-O,3-O-dibenzyl-4-O,6-O-[®-benzylidene]-1-thio-beta-D-glucopyranoside lies in its specific configuration and protecting groups, which make it particularly useful in synthetic organic chemistry for the selective protection and deprotection of hydroxyl groups. Its resistance to hydrolysis also makes it a valuable tool in enzyme inhibition studies.
Propriétés
IUPAC Name |
(2R,4aR,6S,7R,8S,8aR)-6-(4-methylphenyl)sulfanyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34O5S/c1-24-17-19-28(20-18-24)40-34-32(36-22-26-13-7-3-8-14-26)31(35-21-25-11-5-2-6-12-25)30-29(38-34)23-37-33(39-30)27-15-9-4-10-16-27/h2-20,29-34H,21-23H2,1H3/t29-,30-,31+,32-,33-,34+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDANYPHUIFTAQM-GPYWBMRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@H]3[C@H](O2)CO[C@H](O3)C4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2S,3S,4S,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B8199010.png)
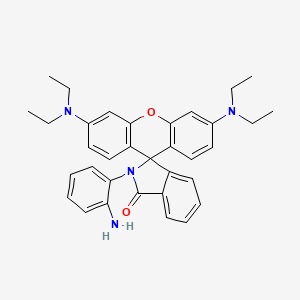
![5-[5-chloro-2-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]phenyl]-N-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-(4-hydroxyphenyl)-1,2-dimethylpyrrole-3-carboxamide](/img/structure/B8199037.png)
![1-[5-Tert-butyl-2-(3-cyanophenyl)pyrazol-3-yl]-3-(3-methyl-4-pyridin-4-yloxyphenyl)urea](/img/structure/B8199043.png)
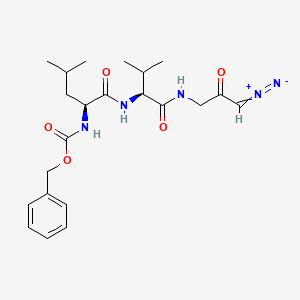
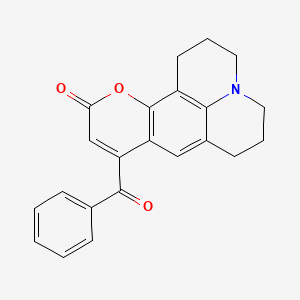
![3-(1-ethylpiperidin-4-yl)oxy-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carbonitrile](/img/structure/B8199056.png)
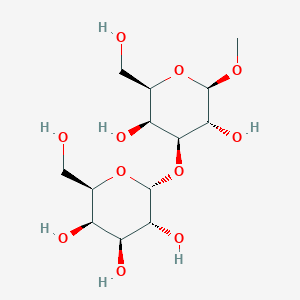

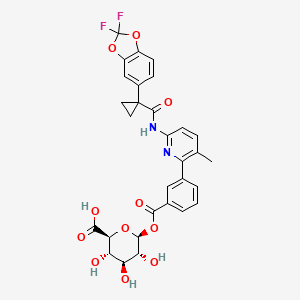
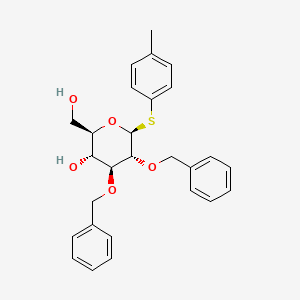
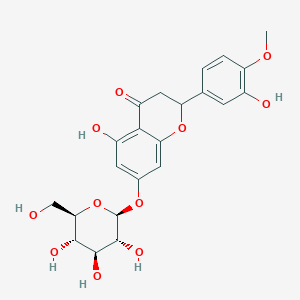
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(1R,2R,3S,4R,5R)-3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B8199115.png)
